TG6-129

描述

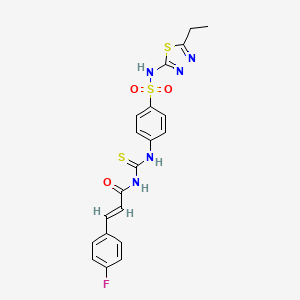

TG6-129 is a complex organic compound that features a combination of thiadiazole, sulfonamide, and fluorophenyl groups

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of TG6-129 typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the thiadiazole ring, sulfonamide linkage, and the final coupling with the fluorophenyl group. Common reagents used in these reactions include sulfur, ethylamine, and various coupling agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product.

化学反应分析

Types of Reactions

TG6-129 can undergo various chemical reactions, including:

Oxidation: The thiadiazole ring can be oxidized under specific conditions.

Reduction: The sulfonamide group can be reduced to the corresponding amine.

Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring may yield sulfoxides or sulfones, while reduction of the sulfonamide group would produce the corresponding amine.

科学研究应用

TG6-129 is a drug that acts as an antagonist of the EP2 receptor, and to a lesser extent, the EP4 receptor . Research suggests it has potential therapeutic applications in treating various diseases, particularly those involving inflammation and cancer .

Scientific Research Applications

Anti-inflammatory Applications: this compound has demonstrated the ability to attenuate the elevation of inflammatory markers, suggesting its utility in treating chronic inflammatory diseases . Studies indicate that this compound does not cross the blood-brain barrier, making it potentially useful for treating peripheral chronic inflammatory diseases like rheumatoid arthritis and chronic obstructive pulmonary disease .

Cancer Treatment: this compound has shown promise in suppressing the growth of neuroblastoma xenografts in mice, accompanied by anti-inflammatory, antiangiogenic, and apoptotic effects . This suggests that inhibiting the EP2 receptor with compounds like this compound could be a promising strategy for treating neuroblastoma, a deadly pediatric cancer .

Structural Biology: this compound has been used in structural studies to understand the binding modes of EP2 and EP4 receptors . Cryo-EM structures of this compound bound to EP2 and EP4 receptors have been obtained to elucidate the structural basis of its dual binding capability . These studies have revealed a novel binding mode for this compound, where it interacts deeply with EP2 but only shallowly with EP4 . These structural insights can facilitate the design of next-generation selective and dual antagonists targeting EP2 and EP4 receptors, potentially leading to more effective therapeutic strategies for inflammation-associated diseases and cancer .

Molecular Interactions

EP2 Receptor Binding: Structural analysis reveals that this compound binds to the EP2 receptor in a pocket formed by ECL2 and TMs 1-3 and 7 . Key interactions include hydrogen bonds between the 1,3,4-thiadiazole ring of this compound and W186ECL2 and R3027.40 . Mutations of key residues in this region, such as T822.54A, S862.58A, M1163.32A, and S3087.46A, significantly reduced this compound’s antagonistic potency .

EP4 Receptor Binding: In contrast to its deep binding in EP2, this compound exhibits a different binding mode in EP4, with most of the molecule extending outside the orthosteric binding pocket, binding shallowly at the top via Region A . In Region A, this compound primarily forms hydrogen bonds with S3197.43 and hydrophobic interactions with V722.57, T762.61, and L993.32 . Region B involves the sulfonyl group of this compound hydrogen bonding with the highly conserved Y802.65, a residue crucial for ligand binding across the prostanoid receptor family .

Preclinical Studies

In vivo studies: Studies have demonstrated that this compound is readily absorbed into plasma and exhibits prolonged availability of therapeutic levels . While it has a calculated half-life in plasma of 2.7 hours, its concentration remains significantly higher than its EP2 KB value even at 8 hours post-administration . Brain permeability analysis revealed that this compound does not readily cross the blood-brain barrier, which is favorable for treating peripheral diseases .

作用机制

The mechanism of action of TG6-129 involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates, while the fluorophenyl group can enhance binding affinity through hydrophobic interactions.

相似化合物的比较

Similar Compounds

- (E)-N-[[4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]carbamothioyl]-3-(4-chlorophenyl)prop-2-enamide

- (E)-N-[[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]carbamothioyl]-3-(4-bromophenyl)prop-2-enamide

Uniqueness

The uniqueness of TG6-129 lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the fluorophenyl group, in particular, enhances its potential as a therapeutic agent due to improved binding affinity and metabolic stability.

生物活性

TG6-129 is a potent antagonist of the prostaglandin E2 (PGE2) receptors EP2 and EP4, which are G-protein-coupled receptors involved in various physiological and pathological processes, including inflammation, cancer progression, and neurodegeneration. This article explores the biological activity of this compound, focusing on its binding characteristics, pharmacological effects, and potential therapeutic applications.

This compound exhibits significant antagonistic activity towards EP2 with a dissociation constant () of 8.8 nM, while its affinity for EP4 is comparatively lower at 3.9 μM . Structural studies using cryo-electron microscopy have revealed that this compound binds to EP2 in a specific manner that allows it to occupy critical binding pockets formed by transmembrane helices (TMs) and extracellular loops (ECLs).

Key Binding Regions

- Region A: The thiadiazole ring of this compound forms hydrogen bonds with W186 (ECL2) and R302 (TM7).

- Region B: The sulfonyl group interacts with S281 (TM3) and Y932 (TM6), while an acidic residue E23 (NTD) exerts a repulsive effect, enhancing potency when mutated.

- Region C: This region extends deeper into the binding pocket, interacting with several residues from TMs 2, 3, and 7. Mutations in these residues significantly affect this compound's antagonistic potency .

Inhibition of Tumor Growth

In preclinical studies, this compound has demonstrated substantial anti-tumor activity. It significantly reduced the proliferation of neuroblastoma cells (SK-N-AS) in vitro and inhibited tumor growth in xenograft models. The treatment led to decreased levels of vascular markers like PECAM-1/CD31, suggesting anti-angiogenic effects .

Neuroprotective Effects

This compound has been shown to mitigate excitotoxicity in models of neuroinflammation. It does not cross the blood-brain barrier effectively but still exhibits protective effects against neurodegeneration induced by status epilepticus . The systemic administration of this compound improved survival rates in animal models subjected to neurotoxic insults.

Pharmacokinetics

This compound exhibits a plasma half-life of approximately 1.6 hours and shows a favorable distribution profile in animal models. Its pharmacokinetic properties make it suitable for further development as a therapeutic agent targeting EP2-mediated pathways .

Case Studies

- Neuroblastoma Treatment:

- Acute Kidney Injury (AKI):

Summary Table of Biological Activity

| Activity | Observations |

|---|---|

| EP2 Binding Affinity | |

| EP4 Binding Affinity | |

| Anti-Tumor Effects | Reduced proliferation in SK-N-AS cells |

| Neuroprotective Effects | Mitigated excitotoxicity; improved survival |

| Plasma Half-Life | ~1.6 hours |

属性

IUPAC Name |

(E)-N-[[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]carbamothioyl]-3-(4-fluorophenyl)prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18FN5O3S3/c1-2-18-24-25-20(31-18)26-32(28,29)16-10-8-15(9-11-16)22-19(30)23-17(27)12-5-13-3-6-14(21)7-4-13/h3-12H,2H2,1H3,(H,25,26)(H2,22,23,27,30)/b12-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYSMVOANBVDZNG-LFYBBSHMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)C=CC3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)/C=C/C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18FN5O3S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

491.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。